1H-Indole-5-carbothioamide
Overview
Description
1H-Indole-5-carbothioamide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. The compound this compound is characterized by the presence of a carbothioamide group attached to the indole ring, which imparts unique chemical and biological properties to the molecule .
Mechanism of Action
Target of Action
1H-Indole-5-carbothioamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit voltage-gated K+ channels and enhance Ca2+ entry, stimulating the secretion of glucagon-like peptide 1 (GLP-1) .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses such as influenza A and Coxsackie B4 . .
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of a compound. For instance, some indole hydrazide derivatives have been found to act as corrosion inhibitors for mild steel in a hydrochloric acid (HCl) solution .
Biochemical Analysis
Biochemical Properties
1H-Indole-5-carbothioamide, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It has been used for the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential protein kinase Cθ inhibitors .
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with dosage . This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan , suggesting that this compound may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
It is known that indole derivatives can interact with various transporters or binding proteins , which could influence the localization or accumulation of this compound.
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-5-carbothioamide can be synthesized through various methods. One common approach involves the reaction of indole-5-carboxylic acid with thionyl chloride to form indole-5-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1H-Indole-5-carbothioamide has diverse applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carboxamide: Similar structure but with a carboxamide group at the C-3 position.
1H-Indole-2-carboxamide: Similar structure but with a carboxamide group at the C-2 position.
1H-Indole-5-carboxamide: Similar structure but with a carboxamide group at the C-5 position.
Uniqueness: 1H-Indole-5-carbothioamide is unique due to the presence of the carbothioamide group at the C-5 position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, leading to unique biological activities compared to other indole derivatives .
Properties
IUPAC Name |
1H-indole-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWDVBRNTWWNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592029 | |
Record name | 1H-Indole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114948-09-3 | |
Record name | 1H-Indole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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